molecular formula C15H9N5OS B252407 (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B252407
M. Wt: 307.3 g/mol
InChI Key: GWEABCYXIDXTJC-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FIT-1, is a novel heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FIT-1 has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to exert its biological effects through the inhibition of protein synthesis. (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of ribosomes, which are responsible for the translation of messenger RNA (mRNA) into proteins. This inhibition leads to the accumulation of incomplete protein fragments, which can induce apoptosis in cancer cells. (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of RNA polymerase, which is responsible for the transcription of mRNA from DNA. This inhibition can prevent the replication of viruses and bacteria, leading to their death.
Biochemical and Physiological Effects:
(6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antibacterial properties, (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit anti-inflammatory and antioxidant activities. (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to drug-drug interactions. These findings suggest that (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to be developed into a multi-functional therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high purity and yield, which makes it a viable candidate for further research. (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize, which can reduce the cost of production. However, one of the limitations of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which can make it difficult to administer in vivo. (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the modification of the chemical structure of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to improve its solubility and reduce its cytotoxicity. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in vivo, which can provide valuable information on its safety and efficacy. Additionally, the potential use of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other therapeutic agents should be explored, as it may enhance its antitumor, antiviral, and antibacterial activities. Overall, the future directions for (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research are promising and may lead to the development of a novel therapeutic agent with broad-spectrum activity.

Synthesis Methods

The synthesis of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-furancarboxaldehyde with 2-(1H-indol-3-yl)-1,3-thiazolidin-4-one in the presence of triethylamine and acetic acid. The resulting intermediate is then reacted with 2-azido-1-(2-chloroethyl)-1H-benzimidazole in the presence of sodium azide and copper (I) iodide to yield (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized to yield high purity and yield, making it a viable candidate for further research.

Scientific Research Applications

(6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV), as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that (6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to be developed into a broad-spectrum therapeutic agent.

properties

Molecular Formula

C15H9N5OS

Molecular Weight

307.3 g/mol

IUPAC Name

(6E)-3-(furan-2-yl)-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9N5OS/c1-2-5-10-9(4-1)8-11(16-10)14-19-20-13(12-6-3-7-21-12)17-18-15(20)22-14/h1-8,19H/b14-11+

InChI Key

GWEABCYXIDXTJC-SDNWHVSQSA-N

Isomeric SMILES

C1=CC2=C/C(=C\3/NN4C(=NN=C4S3)C5=CC=CO5)/N=C2C=C1

SMILES

C1=CC2=CC(=C3NN4C(=NN=C4S3)C5=CC=CO5)N=C2C=C1

Canonical SMILES

C1=CC2=CC(=C3NN4C(=NN=C4S3)C5=CC=CO5)N=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.